Cas no 1006444-93-4 (2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid)

2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid structure
1006444-93-4 structure
Product Name:2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid
CAS No:1006444-93-4
MF:C14H13F2N5O2
MW:321.282129049301
MDL:MFCD08697724
CID:3060698
PubChem ID:19625340
Update Time:2025-07-17

2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • <br>[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b ]pyridin-1-yl]acetic acid
    • 2-[4-(Difluoromethyl)-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
    • [4-(Difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
    • 2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid
    • MFCD08697724
    • GQB44493
    • EN300-231068
    • [4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYLPYRAZOL-4-YL)PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
    • 2-[4-(difluoromethyl)-3-methyl-6-(1-methyl-1h-pyrazol-4-yl)-1h-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
    • 1006444-93-4
    • AKOS000316868
    • 2-(4-(Difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)aceticacid
    • STK351364
    • CS-0241029
    • 2-(4-(Difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
    • MDL: MFCD08697724
    • Inchi: 1S/C14H13F2N5O2/c1-7-12-9(13(15)16)3-10(8-4-17-20(2)5-8)18-14(12)21(19-7)6-11(22)23/h3-5,13H,6H2,1-2H3,(H,22,23)
    • InChI Key: WEYXLOSSDGDZCH-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C2C=NN(C)C=2)N=C2C=1C(C)=NN2CC(=O)O)F

Computed Properties

  • Exact Mass: 321.10373100Da
  • Monoisotopic Mass: 321.10373100Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 85.8Ų

2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid Pricemore >>

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2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid Related Literature

Additional information on 2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid

Introduction to 2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid (CAS No. 1006444-93-4)

2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid, identified by its CAS number 1006444-93-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of functional groups, making it a promising candidate for further investigation in medicinal chemistry.

The molecular structure of 2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid features a pyrazole core fused with a pyridine ring, further modified by an acetic acid side chain. The presence of difluoromethyl and methyl substituents at the 2 and 4 positions of the pyrazole ring, along with a 1-methylpyrazol moiety at the 6 position, contributes to its distinct chemical properties. These structural features are crucial for its potential biological activity, as they can influence binding affinity and metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar scaffolds. The pyrazole and pyridine moieties are well-known for their role in drug design, often serving as key pharmacophores in various therapeutic agents. For instance, pyrazole derivatives have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The introduction of electron-withdrawing groups such as the difluoromethyl moiety can enhance the lipophilicity and binding interactions of these compounds with biological targets.

One of the most compelling aspects of 2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid is its potential as a scaffold for developing novel therapeutic agents. The acetic acid side chain provides a polar interaction surface that can be exploited for binding to specific biological receptors. Additionally, the presence of multiple nitrogen atoms in the molecule allows for hydrogen bonding interactions, which are critical for drug-receptor affinity.

Recent studies have highlighted the importance of optimizing molecular structure to improve pharmacokinetic properties. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and reduce susceptibility to enzymatic degradation. This feature makes 2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid a promising candidate for further development into a lead compound for drug discovery.

The compound's structural complexity also suggests potential applications in modulating multiple biological pathways simultaneously. This is particularly relevant in the context of multifactorial diseases where targeting multiple targets may lead to more effective therapeutic outcomes. For example, compounds with similar scaffolds have been investigated for their ability to interact with enzymes and receptors involved in inflammation and cancer progression.

In conclusion, 2-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-ylyl)-1H-pyrazolo[3,4-bpyridin]-1-ylacetic acid (CAS No. 1006444-93) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further exploration in drug development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in the discovery and development of novel medicines.

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